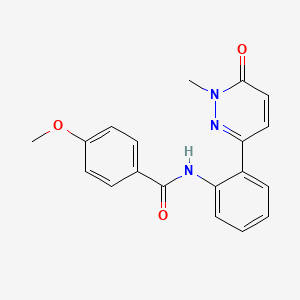

4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the co-crystal structure of an indole-based EZH2 inhibitor series bound to the human PRC2 complex has been reported .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the IR, 1H NMR, 13C NMR, and mass spectrometry of some new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were characterized .Scientific Research Applications

Histone Methyltransferase Inhibition

CPI-1205: is a potent and selective inhibitor of EZH2 , a key component of the Polycomb repressive complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3. Dysregulation of PRC2 function is associated with certain malignancies and poor prognosis . By inhibiting EZH2, CPI-1205 may modulate gene expression and impact cancer cell growth.

Structural Biology Insights

The co-crystal structure of CPI-1205 bound to the human PRC2 complex has been elucidated. This structural information provides valuable insights into the interaction between the inhibitor and its target, aiding drug design and optimization .

Computational Studies

In computational investigations, the compound’s interactions with solvent molecules have been explored. These studies enhance our understanding of its behavior in biological systems and guide further experimental work .

Mechanism of Action

Target of Action

Compounds like “4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes .

Mode of Action

The compound may interact with its target by binding to a specific site on the protein or enzyme. This binding can alter the function of the protein, leading to changes in the biological process it controls .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing molecule, or it might activate a pathway that helps the body fight off a disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized into different forms, and how it is eventually excreted. These properties can greatly affect the compound’s bioavailability and its overall effectiveness .

Result of Action

The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. This could range from reducing symptoms of a disease, slowing the progression of a disease, or even curing a disease .

Action Environment

The effectiveness and stability of the compound can be influenced by various environmental factors. These can include the pH of the body, the presence of other molecules or drugs, and even the temperature .

Future Directions

properties

IUPAC Name |

4-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-22-18(23)12-11-17(21-22)15-5-3-4-6-16(15)20-19(24)13-7-9-14(25-2)10-8-13/h3-12H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEBYYHTHRTXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)

![N-(3-acetylphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2616650.png)

![1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616653.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)